Thiosemicarbazides like 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide are typically synthesized from hydrazine derivatives and isothiocyanates. The compound falls under the category of organic heterocyclic compounds, specifically those containing sulfur and nitrogen in their structure. Its classification within medicinal chemistry highlights its relevance in drug development and bioactivity studies.
The synthesis of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide generally involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The following steps outline a typical synthesis route:
The molecular structure of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide can be described as follows:
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide can participate in various chemical reactions:
The mechanism of action for 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide is primarily linked to its interaction with biological targets:
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide exhibits several notable physical and chemical properties:
The applications of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide span various fields:
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide is a synthetic organic compound with the systematic name 1-amino-3-(2,6-dichlorophenyl)thiourea. Its molecular formula is C₇H₇Cl₂N₃S, corresponding to a molecular weight of 236.12 g/mol [4]. The compound features a central thiourea group (–NH–C(=S)–NH–NH₂) linked to a 2,6-dichlorophenyl ring. This aromatic ring possesses chlorine atoms at the ortho positions (carbons 2 and 6), creating steric hindrance and electronic effects that influence molecular conformation and reactivity [1].
Table 1: Fundamental Chemical Identifiers
Property | Value/Descriptor |
---|---|
CAS Registry Number | 13207-55-1 |
IUPAC Name | 1-amino-3-(2,6-dichlorophenyl)thiourea |
Molecular Formula | C₇H₇Cl₂N₃S |
Molecular Weight | 236.12 g/mol |
SMILES Notation | C1=CC(=C(C(=C1)Cl)NC(=S)NN)Cl |
InChI Key | MTLDTBBIPXCMJY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=S)NN)Cl |
Structurally, the ortho-dichlorophenyl substitution enhances lipophilicity, potentially improving membrane permeability in biological systems. The thiosemicarbazide moiety (–NH–C(=S)–NH–NH₂) contains multiple nitrogen atoms and a thiocarbonyl group (C=S), enabling versatile coordination with metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) and participation in hydrogen bonding. These features are critical for interactions with biological targets, such as enzymes and DNA [1] [2] . The chlorine atoms act as strong electron-withdrawing groups, polarizing the phenyl ring and modulating the electron density of the adjacent thiourea group. This electronic perturbation enhances the compound’s ability to function as a hydrogen-bond donor/acceptor and influences its acidity/basicity profile [2].
Thiosemicarbazides emerged as biologically significant scaffolds in the early 20th century. Initial research focused on simple alkyl/aryl derivatives for antimicrobial applications, notably Domagk’s mid-20th century discovery of their tuberculostatic activity [2]. The structural evolution toward halogenated phenyl derivatives began in the 1960s–1980s, driven by observations that halogen atoms (particularly chlorine) could markedly enhance bioactivity by improving metabolic stability and target affinity .
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide represents a specialized branch of this evolution, where the ortho-dichloro configuration balances steric and electronic effects more effectively than mono- or meta-chloro analogs. Early synthetic routes involved condensation of 2,6-dichlorophenyl isothiocyanate with hydrazine, though modern protocols (e.g., using thiosemicarbazide derivatives with 2,6-dichlorobenzaldehyde) offer improved yields [4]. Historically, this compound served as a precursor for biologically active thiosemicarbazones—formed via condensation with carbonyl compounds—but recent studies recognize its intrinsic pharmacological potential [2] .
This compound exhibits direct antibacterial effects, particularly against Gram-positive pathogens. Research demonstrates potent activity against Bacillus cereus (Minimum Inhibitory Concentration [MIC] = 10 mg/L), outperforming reference antibiotics in some structural analogs . Its mechanism involves dual inhibition of bacterial topoisomerase II (DNA gyrase) and the transcriptional regulator PrfA (Listeria monocytogenes virulence factor), disrupting DNA replication and virulence expression. Molecular docking studies confirm strong binding affinity to the ATPase domain of topoisomerase II (-9.2 kcal/mol) and the PrfA DNA-binding groove (-8.7 kcal/mol), driven by hydrogen bonds with residues like Ser464 (topoisomerase) and hydrophobic contacts with PrfA .
Table 2: Biological Activity Profile
Activity Type | Key Findings | Reference |
---|---|---|
Antibacterial | MIC = 10 mg/L against Bacillus cereus; topoisomerase II/PrfA inhibition | |
Anticancer | Induces apoptosis in A549 lung cancer cells; IC₅₀ values comparable to reference | |
Antifungal Synergism | Restores fluconazole efficacy against resistant Candida albicans (FICI ≤0.25) | [5] |
Antioxidant | Radical scavenging exceeding Trolox standard | |
Anti-angiogenic Potential | VEGFR2 kinase inhibition (IC₅₀ = 119 nM in analogs) | [8] |
As a monotherapy, 4-(2,6-dichlorophenyl)-3-thiosemicarbazide induces apoptosis in cancer cell lines, including A549 lung adenocarcinoma. Its pro-apoptotic effect correlates with mitochondrial membrane depolarization and caspase-3 activation . The compound also demonstrates significant antioxidant capacity, scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) and peroxyl radicals more effectively than Trolox (a vitamin E analog). This dual bioactivity—cytotoxicity against malignancies and protection against oxidative stress—positions it as a multifunctional scaffold for oncology-focused drug design .
In combination with azole antifungals (e.g., fluconazole), derivatives of this compound overcome drug resistance in Candida albicans via synergistic interactions (Fractional Inhibitory Concentration Index [FICI] ≤0.25). The thiosemicarbazide moiety disrupts fungal efflux pumps or cell wall integrity, resensitizing pathogens to conventional antifungals [5]. Additionally, structurally related thiosemicarbazones inhibit vascular endothelial growth factor receptor-2 (VEGFR2), a key driver of tumor angiogenesis. Molecular dynamics simulations show stable binding to VEGFR2’s kinase domain, occupying the hydrophobic back cleft (HYD II region) and forming hydrogen bonds with Asp1046 and Glu885 in the DFG motif [8]. This anti-angiogenic effect, combined with direct cytotoxicity, highlights its potential as a targeted anticancer agent.
Pharmacokinetic profiling indicates favorable drug-like properties: moderate lipophilicity (LogP ≈2.1–2.9), gastrointestinal absorption (>70% predicted), and blood-brain barrier permeability. These characteristics align with Lipinski’s rule of five, supporting its suitability for oral drug development . The compound’s thiosemicarbazide core also serves as a versatile building block for metallopharmaceuticals, particularly with copper(II) or zinc(II), which enhance cellular uptake and target specificity [2] .
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: